Product packaging for 5-(Aminomethyl)quinolin-8-ol(Cat. No.:CAS No. 81748-72-3)

5-(Aminomethyl)quinolin-8-ol

Cat. No.: B1289961
CAS No.: 81748-72-3
M. Wt: 174.2 g/mol
InChI Key: KMNQWCOAYXOQKY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. It is a derivative of 8-hydroxyquinoline (8-HQ), a well-known monoprotic bidentate chelating agent. The strategic addition of an aminomethyl group at the 5-position provides a reactive handle for further synthetic modification, making this compound a valuable scaffold in research and development. The primary research value of this compound stems from the metal-chelating ability inherent to the 8-hydroxyquinoline structure. This moiety allows it to form stable complexes with various metal ions, a property exploited in several scientific fields. In medicinal chemistry research, 8-hydroxyquinoline derivatives are investigated for their potential in treating neurodegenerative diseases. Their ability to chelate metal ions like copper and zinc, which are implicated in protein misfolding and aggregation in conditions such as Alzheimer's disease, is a key area of interest. Some related compounds have shown promise in improving cognitive function in clinical trials . Beyond biomedical applications, this compound and its derivatives serve as effective corrosion inhibitors for metals like C40E steel in acidic environments. The inhibition occurs via adsorption of the molecules onto the metal surface, creating a protective barrier . Furthermore, the this compound scaffold is used to synthesize more complex structures, including dimers, trimers, and tetramer metalloquinolates, as well as conjugates with other bioactive molecules. These derivatives maintain strong chelating abilities and are explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions like Zn(II) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1289961 5-(Aminomethyl)quinolin-8-ol CAS No. 81748-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQWCOAYXOQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629733
Record name 5-(Aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81748-72-3
Record name 5-(Aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Aminomethyl Quinolin 8 Ol

Established Synthetic Pathways for 5-(Aminomethyl)quinolin-8-ol

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of production. Key strategies include direct aminomethylation of the 8-quinolinol core and multi-step syntheses involving functional group transformations on precursors.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govwikipedia.org In the context of 8-hydroxyquinoline (B1678124) (8-HQ), which serves as the active hydrogen provider, this reaction facilitates the introduction of an aminomethyl group onto the quinoline (B57606) ring. nih.govbohrium.com This process is a powerful tool for generating a variety of aminomethylated 8-hydroxyquinolines. nih.govmdpi.com While aminomethylation of 8-HQ typically occurs at the C-7 position due to electronic and steric factors, modifications to the reaction protocol can influence the substitution pattern. acs.orgacs.org The synthesis of the C-5 isomer often requires a more nuanced approach or the use of precursors where the C-7 position is blocked.

The outcome of the Mannich reaction is highly dependent on the specific conditions and reagents employed. Optimization of these parameters is crucial for achieving desired yields and regioselectivity.

Reagents : The reaction utilizes 8-hydroxyquinoline or a derivative as the substrate. The aldehyde component is typically formaldehyde, used in the form of an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. nih.gov The amine component can be varied widely, including primary and secondary amines, both acyclic and cyclic. nih.govmdpi.com

Solvents : A range of solvents can be used, with ethanol (B145695) being the most common. nih.govindexcopernicus.com Other solvents like benzene (B151609) have also been reported. nih.gov In some cases, the reaction can be carried out without a solvent. nih.gov

Temperature and Time : Reaction temperatures can vary from room temperature to reflux conditions, with reaction times spanning from a few hours to several days. nih.govacs.org For instance, certain syntheses are performed under reflux for 3 to 6 hours, while others may involve stirring at room temperature for extended periods. nih.govmdpi.com

Below is an interactive table summarizing various conditions reported for the Mannich reaction on 8-hydroxyquinoline derivatives.

SubstrateAmineAldehyde SourceSolventConditionsReference
8-Hydroxyquinoline (8-HQ)OctylamineFormalin (37%)EthanolNot specified nih.gov
8-Hydroxyquinoline (8-HQ)N¹,N¹-dimethylethane-1,2-diamineParaformaldehydeEthanolStirring, then HCl gas nih.gov
8-Hydroxyquinoline (8-HQ)PiperidineFormalin (40%)Ethanol6 h, reflux mdpi.com
5-Bromo-8-hydroxyquinolinePyrrolidineFormaldehyde (37%)Ethanol4 days, room temp. acs.org
5-Chloro-8-hydroxyquinoline (B194070)Various primary aminesParaformaldehydeEthanolReflux nih.gov

In the specific synthesis of this compound from 8-hydroxyquinoline, the reaction involves an electrophilic aromatic substitution on the planar quinoline ring. The mechanism proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol (B47542) ring of 8-hydroxyquinoline. wikipedia.org This process does not create a new chiral center on the quinoline scaffold. Therefore, stereochemical considerations are generally not a factor in the synthesis of the final achiral product. Asymmetric Mannich reactions are relevant when a new stereocenter is formed, for example, by reacting an enolizable ketone that has a substituent at the α-position, but this is not the case in this specific synthesis. wikipedia.org

Given the regioselectivity challenges of the direct Mannich reaction, multi-step synthetic routes starting from functionalized precursors are often more reliable for obtaining the pure 5-substituted isomer.

One effective strategy involves the synthesis and subsequent reduction of a suitable precursor. A key precursor is 5-(hydroxymethyl)quinolin-8-ol . amerigoscientific.com This intermediate can be synthesized and then converted to the aminomethyl derivative through a two-step process: activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Another common approach is through reductive amination. This would involve a precursor such as 5-formyl-8-hydroxyquinoline . The aldehyde can be condensed with ammonia or an amine to form an imine, which is then reduced in situ to the desired aminomethyl group.

Alternatively, synthesis can proceed from 5-amino-8-hydroxyquinoline derivatives. researchgate.net For example, a Hartwig-Buchwald amination reaction can be used to introduce an amino group at the C-5 position of a protected and halogenated 8-hydroxyquinoline. researchgate.net While this provides the 5-amino derivative, further steps would be required to convert the amino group to an aminomethyl group. A more direct route starts with 5-nitro-8-hydroxyquinoline . nih.govdntb.gov.ua The nitro group can be reduced to an amino group, which can then be diazotized and converted to a nitrile (5-cyano-8-hydroxyquinoline). Subsequent reduction of the nitrile group would yield the target this compound.

The purification and characterization of this compound and its intermediates are essential to ensure the identity and purity of the synthesized compounds.

Purification : Common purification techniques include silica (B1680970) gel flash chromatography to separate the desired product from unreacted starting materials and byproducts. acs.org Recrystallization from an appropriate solvent system is also frequently used to obtain highly pure crystalline material. Liquid-liquid extraction and washing steps, for instance with aqueous sodium hydroxide (B78521) solution, brine, and water, are employed during the work-up procedure to remove impurities. acs.org

Characterization : A suite of spectroscopic and analytical methods is used to confirm the structure of the synthesized compounds. indexcopernicus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure, confirming the position of the aminomethyl group on the quinoline ring. acs.orgindexcopernicus.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS). indexcopernicus.com

Melting Point : The melting point is a key physical property used to assess the purity of the final product. acs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is often used to determine the purity of the synthesized compounds with a high degree of accuracy. acs.org

Modified Mannich Reaction Protocols for Aminomethylation

Functionalization and Derivatization Strategies of this compound

This compound possesses multiple reactive sites—the primary amino group, the phenolic hydroxyl group, and the aromatic quinoline ring—making it an excellent platform for further chemical modification and derivatization.

N-Functionalization : The primary amino group (-NH₂) is a versatile handle for derivatization. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to yield sulfonamides. nih.gov Reaction with aldehydes or ketones produces Schiff bases, which can be subsequently reduced to form secondary amines. These strategies allow for the introduction of a wide array of functional groups, modulating the compound's physicochemical properties. mdpi.com

O-Functionalization : The phenolic hydroxyl group (-OH) at the 8-position can be derivatized through etherification or esterification. Reaction with alkyl halides in the presence of a base yields ethers, while reaction with acyl chlorides or carboxylic acids (under coupling conditions) produces esters. nih.gov

Ring Functionalization : The quinoline ring itself can undergo further electrophilic aromatic substitution. For example, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at available positions on the ring, typically at C-7. nih.govmdpi.com

Metal Chelation : As a derivative of 8-hydroxyquinoline, a well-known chelating agent, this compound can form stable complexes with various metal ions. dntb.gov.uaresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate chelation site. The aminomethyl group at the C-5 position can also potentially participate in metal coordination, allowing for the formation of more complex coordination compounds.

Synthesis of Novel 5-Substituted-8-Hydroxyquinoline Derivatives

The synthesis of novel derivatives from this compound or its precursors leverages standard organic reactions targeting the primary amine or by building the substituted aminomethyl group onto the quinoline ring. A common precursor is 5-chloromethyl-8-hydroxyquinoline, which can be synthesized by the chloromethylation of 8-hydroxyquinoline. nih.gov This intermediate readily reacts with various amines to yield a wide array of 5-substituted aminomethyl derivatives.

Key synthetic transformations include:

N-Alkylation and N-Acylation: The primary amine can be alkylated or acylated to introduce new functional groups. For example, derivatives have been synthesized where the aminomethyl nitrogen is part of a piperazine (B1678402) ring, which is then further functionalized. nih.govresearchgate.net An example is the reaction of 5-chloromethyl-8-hydroxyquinoline with tert-butylpiperazine-1-carboxylate, followed by deprotection and subsequent reaction with acids like cinnamic acid to form an amide linkage. nih.gov This approach allows for the creation of complex multitarget ligands.

Formation of Dimers and Polymers: The aminomethyl group can act as a linking point to connect multiple 8-hydroxyquinoline units, forming dimers, trimers, and even tetramers. researchgate.net This strategy creates multidentate ligands with enhanced metal-binding capabilities.

Mannich Reaction: The Mannich reaction is a fundamental method for producing aminomethylated 8-hydroxyquinolines. nih.govmdpi.com This one-pot, three-component reaction involves 8-hydroxyquinoline, formaldehyde, and a primary or secondary amine. nih.govmdpi.com By varying the amine component, a vast library of derivatives can be generated. For instance, this reaction has been used to synthesize hybrids of 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin (B1669076). nih.gov

Derivative TypeSynthetic ApproachReagents/ConditionsResulting Structure
N-Acyl Derivatives Amide bond formationCarboxylic acids (e.g., cinnamic acid), EDC coupling agentAmide linkage at the 5-aminomethyl position
Piperazine Derivatives Nucleophilic substitution5-chloromethyl-8-HQ, PiperazinePiperazine ring attached via the 5-methyl position
Hybrid Molecules Mannich Reaction8-HQ derivative, Formaldehyde, Bioactive amine (e.g., Ciprofloxacin)Bioactive molecule linked via an aminomethyl bridge
Multimers Linkage via amineSelf-condensation or reaction with linking agentsMultiple 8-HQ units joined together

Conjugation with Bioactive Molecules and Polymeric Structures

Conjugation of this compound to other biologically active molecules is a powerful strategy to create hybrid compounds with potentially synergistic or novel therapeutic activities. The primary amine is an ideal site for forming stable covalent bonds with other molecules.

Conjugation with Amino Acids: The aminomethyl group can be coupled with amino acids to enhance properties such as solubility or to target specific biological pathways. The synthesis typically involves the condensation of a protected amino acid with the quinoline amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by deprotection. mdpi.com For example, 8-quinolinamines have been conjugated with valine, ornithine, lysine, and alanine (B10760859) to develop potent antimalarial agents. mdpi.com

Hybridization with Other Drugs: A notable example is the hybridization of 8-hydroxyquinoline with the antibiotic ciprofloxacin. The synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin via the Mannich reaction creates a single molecule that combines the properties of both parent compounds, showing promise against both susceptible and drug-resistant bacterial strains. nih.gov This approach aims to overcome drug resistance and broaden the spectrum of activity.

Targeted Chemical Modifications for Enhanced Properties or Activities

Chemical modifications are often directed at improving specific physicochemical or pharmacological properties of the 8-hydroxyquinoline scaffold. The goal is to enhance efficacy, improve bioavailability, or reduce toxicity.

Enhanced Central Nervous System (CNS) Permeability: For neurodegenerative diseases, molecules must cross the blood-brain barrier. Modifications to the 5-aminomethyl group are used to create derivatives with increased lipophilicity. researchgate.net A prominent example is M30, or 5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-ol, which combines the metal-chelating 8-HQ moiety with a propargylamine (B41283) group, a known monoamine oxidase (MAO) inhibitor. researchgate.net This multi-target compound is designed to chelate excess metal ions and prevent oxidative stress in the brain. researchgate.net Other examples include HLA-20 and VK-28, which feature piperazine rings attached to the 5-aminomethyl group to modulate their properties for neuroprotective applications. researchgate.net

Improved Aqueous Solubility: Poor water solubility can limit the therapeutic application of 8-HQ derivatives. To address this, hydrophilic groups can be incorporated. The conjugation of a 5-nitro-8-hydroxyquinoline with the amino acid L-proline via a Mannich-type reaction resulted in a hybrid with excellent aqueous solubility. mdpi.com This modification was specifically designed to improve the compound's suitability for targeting multidrug-resistant cancer cells. mdpi.com

Modulation of Antimicrobial Activity: Substitutions on the 8-HQ ring system are known to influence antimicrobial potency. The introduction of an aminomethyl group via the Mannich reaction can lead to compounds with significant activity. For instance, 7-Morpholinomethyl-8-hydroxyquinoline was found to be more active against Gram-positive bacteria than Gram-negative bacteria, with its potency correlating to its ability to chelate iron. rroij.com

Compound/DerivativeChemical ModificationTargeted Property/ActivityIntended Application
M30 N-methylation and N-propargylation of the 5-aminomethyl group. researchgate.netCNS permeability, Multi-target activity (metal chelation and MAO inhibition). researchgate.netNeurodegenerative diseases (e.g., Parkinson's)
HLA-20 Addition of a propargyl-piperazine moiety at the 5-methyl position. researchgate.netNeuroprotective effects, Metal chelation. researchgate.netNeurodegenerative diseases
5-Nitro-8-HQ-Proline Hybrid Incorporation of L-proline via an aminomethyl bridge. mdpi.comEnhanced aqueous solubility, Targeting MDR cells. mdpi.comMultidrug-resistant cancer
Ciprofloxacin Hybrid Conjugation with ciprofloxacin via a Mannich reaction. nih.govBroad-spectrum antibacterial activity, Overcoming drug resistance. nih.govBacterial infections

Coordination Chemistry and Metallosupramolecular Assemblies of 5 Aminomethyl Quinolin 8 Ol

Ligand Properties and Metal Chelation Mechanisms of 5-(Aminomethyl)quinolin-8-ol

As a derivative of 8-hydroxyquinoline (B1678124), this compound is a potent chelating agent for a variety of metal ions. researchgate.netnih.gov Its ability to form stable metal complexes is central to its use in various chemical and biological applications.

The primary binding sites of this compound in metal chelation are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. researchgate.netnih.gov This bidentate coordination forms a stable five-membered chelate ring with the metal ion.

The coordination can be represented as follows:

Quinoline Nitrogen (N): The lone pair of electrons on the sp²-hybridized nitrogen atom of the quinoline ring acts as a Lewis base, donating electron density to the metal center.

Hydroxyl Oxygen (O): Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen becomes a strong coordinating site, forming a covalent bond with the metal ion.

While the bidentate (N,O) coordination is the most common and well-established mode for 8-hydroxyquinoline and its derivatives, the presence of the aminomethyl group (-CH₂NH₂) at the 5-position introduces the possibility of alternative or expanded coordination modes. The nitrogen atom of the primary amine could potentially participate in coordination, leading to a tridentate binding mode. However, the formation of a larger and likely less stable chelate ring involving the aminomethyl nitrogen makes this mode of coordination less favorable compared to the well-established bidentate chelation. Studies on related ligands suggest that the aminomethyl group may influence the electronic properties of the quinoline ring system, thereby modulating the strength of the primary N,O-coordination.

The stoichiometry of the metal complexes formed with this compound is dependent on the coordination number and oxidation state of the central metal ion. For divalent transition metal ions such as Cu(II), Ni(II), Zn(II), Mn(II), and Co(II), the formation of 1:2 metal-to-ligand (M:L₂) complexes is commonly observed. In these complexes, two molecules of the deprotonated ligand coordinate to the metal center.

For trivalent metal ions like Fe(III), 1:3 metal-to-ligand (M:L₃) complexes are often formed, satisfying the higher coordination number of the ferric ion. The formation of these complexes can be represented by the following general equations:

For divalent metals: M²⁺ + 2HL → ML₂ + 2H⁺

For trivalent metals: M³⁺ + 3HL → ML₃ + 3H⁺

The actual stoichiometry can be influenced by factors such as the pH of the solution, the solvent system used, and the presence of other coordinating species.

The complexation of metal ions by this compound is a thermodynamically favorable process, driven by the formation of stable chelate rings. The stability of these complexes can be quantified by their formation constants (or stability constants), which are equilibrium constants for the formation of the complex in solution. wikipedia.org

The thermodynamic parameters for the complexation of 5-(p-aminophenylazo)-8-hydroxyquinoline were also determined, showing that the formation of the metal complexes is a spontaneous, endothermic, and entropically favorable process. nih.gov It is reasonable to expect that the complexation reactions of this compound would follow similar thermodynamic principles.

Table 1: Stability Constants and Thermodynamic Parameters for Metal Complexes of a Related Ligand, 5-(p-aminophenylazo)-8-hydroxyquinoline

Metal Ionlog K₁log K₂ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Mn²⁺7.857.02-84.8735.54404.06
Co²⁺8.908.15-97.3138.64455.93
Ni²⁺9.558.63-103.7640.18482.72
Cu²⁺11.2010.25-122.4245.21561.85

The kinetics of complex formation with 8-hydroxyquinoline derivatives are generally fast, as is typical for complexation reactions involving simple bidentate ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward reaction pathways, typically involving the combination of a metal salt with the ligand in a suitable solvent.

The general procedure for the synthesis of these complexes involves dissolving the metal salt (e.g., chloride, sulfate, or acetate salt) and the ligand in a solvent such as ethanol (B145695), methanol, or a mixture of solvents. The reaction is often carried out at room temperature or with gentle heating. The pH of the solution may be adjusted to facilitate the deprotonation of the hydroxyl group of the ligand and promote complex formation. The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried.

For instance, the synthesis of a Cu(II) complex would typically proceed by mixing a solution of a Cu(II) salt with a solution of this compound. The solid complex, likely with the formula [Cu(C₁₀H₉N₂O)₂], would then be collected. Similar procedures can be applied for the synthesis of complexes with other transition metals.

The geometrical architecture of the metal complexes of this compound is dictated by the coordination number of the central metal ion and the stoichiometry of the complex.

For 1:2 (M:L₂) complexes with divalent metal ions like Cu(II), Ni(II), and Zn(II), which typically exhibit coordination numbers of 4 or 6, several geometries are possible:

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and is also observed for Cu(II) complexes. In a square planar arrangement, the two bidentate ligands are coplanar with the central metal ion. This can lead to the formation of cis and trans geometric isomers. science-revision.co.uklibretexts.org In the cis isomer, the two quinoline nitrogen atoms (and the two phenolate oxygen atoms) are adjacent to each other, whereas in the trans isomer, they are on opposite sides of the metal center. science-revision.co.uklibretexts.org

Tetrahedral: This geometry is often adopted by d¹⁰ metal ions such as Zn(II). In a tetrahedral complex, the four coordinating atoms are arranged at the vertices of a tetrahedron around the central metal ion.

Octahedral: For metal ions that prefer a coordination number of 6, such as Ni(II), Co(II), and Mn(II), an octahedral geometry is expected. In these cases, the two this compound ligands occupy four coordination sites, and the remaining two sites are typically filled by solvent molecules or other co-ligands. This can also lead to geometric isomerism (facial and meridional isomers if three identical ligands were present, but with two bidentate ligands, cis and trans isomers are the primary consideration).

For 1:3 (M:L₃) complexes with trivalent metal ions like Fe(III), an octahedral geometry is the most common. The three bidentate ligands coordinate to the metal center, resulting in a propeller-like arrangement. This can lead to the formation of facial (fac) and meridional (mer) isomers.

The specific stereochemistry of the resulting complexes can be influenced by the reaction conditions and the nature of the metal ion. Detailed structural characterization, often through single-crystal X-ray diffraction, is necessary to definitively determine the geometrical architecture and stereochemistry of these complexes.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Mn(II), Co(II), Fe(III))

Spectroscopic Signatures of Metal Coordination

The coordination of metal ions to this compound induces noticeable changes in its spectroscopic properties, providing clear evidence of complex formation. These changes are most prominently observed in UV-Visible absorption and fluorescence spectroscopy.

Upon chelation with metal ions, the absorption spectra of 8-hydroxyquinoline derivatives typically exhibit shifts in the absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. While specific UV-Vis data for a wide range of this compound complexes is not extensively documented in the cited literature, the general principles of 8-hydroxyquinoline coordination suggest that changes in these electronic transitions would be apparent upon complexation.

More pronounced are the changes in the fluorescence spectra. The Al(III) complexes of 5-aminomethyl-substituted 8-hydroxyquinolines, for instance, are known to exhibit green luminescence. researchgate.net Specifically, these complexes show emission maxima in the range of 538-540 nm, which represents a red shift compared to the parent tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃). researchgate.net This shift is indicative of the electronic influence of the aminomethyl substituent on the ligand's excited state.

Similarly, a gadolinium(III) complex of a related derivative has shown distinct absorbance and fluorescence emission spectra, further highlighting the impact of metal coordination on the photophysical properties of these ligands. researchgate.net

The following table summarizes the observed fluorescence emission maxima for Al(III) complexes of this compound derivatives.

ComplexEmission Maximum (λ_max)
Al(III) complex of this compound derivative538-540 nm

Complexes with Lanthanide and Other Metal Ions (e.g., Al(III), Cd(II), Gd(III), In(III))

The 8-hydroxyquinoline core of this compound provides a robust binding site for a variety of metal ions, including lanthanides and other main group and transition metals.

Aluminum(III) Complexes: Several 5-aminomethyl-substituted 8-hydroxyquinolines have been successfully synthesized and their coordination complexes with Al(III) have been prepared. researchgate.net These complexes are noted for their solubility and stability in common organic solvents and their characteristic green luminescence with high quantum yields. researchgate.net

Gadolinium(III) Complexes: The formation of gadolinium(III) complexes with derivatives of this compound has been reported, and their photophysical properties have been investigated, indicating the suitability of this ligand for chelation with lanthanide ions. researchgate.net

Polymeric and Supramolecular Metal–this compound Frameworks

The bifunctional nature of this compound, possessing both a chelating 8-hydroxyquinoline core and a reactive aminomethyl group, presents opportunities for the construction of polymeric and supramolecular assemblies. The aminomethyl group can act as a point of linkage to other molecules or polymer backbones.

Biological Activities and Pharmacological Potential of 5 Aminomethyl Quinolin 8 Ol and Its Derivatives

Antineurodegenerative Research and Mechanisms

The devastating impact of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has spurred the search for effective therapeutic strategies. Research into 5-(aminomethyl)quinolin-8-ol and its derivatives has unveiled their potential to combat the complex pathologies of these disorders through several key mechanisms.

Modulation of Metal Homeostasis in Neurodegenerative Diseases

An imbalance in the homeostasis of metal ions, particularly iron, copper, and zinc, is a well-established factor in the progression of neurodegenerative diseases. These metal ions can contribute to oxidative stress and promote the aggregation of proteins, leading to neuronal damage. The 8-hydroxyquinoline (B1678124) core of this compound is a potent metal chelator, capable of binding to these excess metal ions and restoring their balance.

Derivatives of this compound, such as M30 (5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-ol), HLA-20 (5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol), and vK-28 (5-((4-(2-hydroxyethyl) piperazin-1-yl)methyl)quinolin-8-ol), have been specifically designed as multifunctional agents that combine metal chelation with other neuroprotective properties. For instance, M30 integrates the iron-chelating 8-hydroxyquinoline moiety with a propargylamine (B41283) group, which is known to inhibit the monoamine oxidase B (MAO-B) enzyme, an important target in Parkinson's disease. This dual action allows for the sequestration of excess iron, thereby preventing the generation of toxic reactive oxygen species through the Fenton reaction, while also exerting other neuroprotective effects. The ability of these compounds to act as metal chelators is a cornerstone of their antineurodegenerative potential.

Table 1: Selected this compound Derivatives and their Role in Metal Homeostasis

DerivativeStructureKey Features Related to Metal Homeostasis
M30 5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-olCombines the iron-chelating 8-hydroxyquinoline scaffold with a propargylamine moiety for MAO-B inhibition.
HLA-20 5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-olA hybrid molecule designed for metal chelation and potential neuroprotective activity.
vK-28 5-((4-(2-hydroxyethyl) piperazin-1-yl)methyl)quinolin-8-olAnother derivative developed for its metal-binding and potential antineurodegenerative properties.

Role in Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Regulation

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a critical component of neurodegenerative pathology. It leads to damage of cellular components, including lipids, proteins, and DNA, ultimately causing neuronal cell death. Quinoline (B57606) derivatives, including those based on the this compound structure, have demonstrated significant antioxidant properties.

The antioxidant activity of these compounds is often linked to their ability to chelate redox-active metals, such as iron and copper, which catalyze the formation of highly reactive hydroxyl radicals. By sequestering these metal ions, they prevent the initiation of these damaging oxidative reactions. Furthermore, some derivatives are designed to have intrinsic radical scavenging capabilities, directly neutralizing ROS. The development of multitargeted 8-hydroxyquinoline derivatives has focused on combining metal chelation with potent antioxidant effects to provide comprehensive neuroprotection.

Impact on Protein Misfolding and Aggregation Pathways

The misfolding and subsequent aggregation of specific proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, are hallmark pathological features of many neurodegenerative disorders. Research has shown that 8-hydroxyquinoline derivatives can effectively inhibit the aggregation of these proteins.

The mechanism of this inhibition is thought to be twofold. Firstly, by chelating metal ions like copper and zinc that are known to promote Aβ aggregation, these compounds can prevent the formation of toxic protein oligomers and fibrils. Secondly, some 8-hydroxyquinoline derivatives have been found to directly interact with the Aβ peptide, interfering with its assembly process. For example, studies on clioquinol, an 8-hydroxyquinoline derivative, have demonstrated its ability to inhibit Aβ oligomer formation in vitro, seemingly independent of its metal-chelating activity. This suggests a direct interaction with the protein, potentially stabilizing non-toxic conformations or blocking the sites of aggregation.

Antimicrobial Efficacy and Underlying Mechanisms

In addition to their neuroprotective potential, this compound and its derivatives exhibit a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 8-hydroxyquinoline have a long history of use as antibacterial agents. The introduction of an aminomethyl group at the 5-position can significantly influence the antibacterial spectrum and potency. Studies have shown that the nature of the substituent on the amino group of this compound has a strong influence on the extent of its antibacterial activity.

Some derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain 5-substituted-8-hydroxyquinoline derivatives have shown potent inhibitory activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The mechanism of antibacterial action is often attributed to the chelation of essential metal ions required for bacterial growth and enzymatic function, as well as the ability to disrupt the bacterial cell membrane and inhibit DNA gyrase.

Table 2: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/DerivativeTarget BacteriaActivityReference
5-isothiocyanatomethyl-8-hydroxyquinolineVarious pathogenic bacterial strainsGood activity
5-aminomethyl-8-hydroxyquinolineVarious pathogenic bacterial strainsReduced activity compared to the isothiocyanate derivative
5-amino-8-hydroxyquinolineS. aureus, E. coliGood antibacterial efficacy

Antifungal and Antipathogenic Activities

The antifungal properties of 8-hydroxyquinoline derivatives are also well-documented. Various substituted 8-quinolinols have been tested against a range of fungi, including Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes. The introduction of different substituents on the quinoline ring can modulate the antifungal potency.

For example, 5-amino-8-hydroxyquinoline has been shown to exhibit good antifungal activity. The formation of metal complexes with these quinoline derivatives can further enhance their biological activity. The underlying mechanism of antifungal action is believed to involve the disruption of fungal cell membrane integrity and the chelation of metal ions crucial for fungal survival and growth.

Mechanisms of Action in Microbial Inhibition (e.g., Membrane Permeability, Enzyme Inhibition, Metal Chelation)

The antimicrobial effects of this compound and its derivatives are attributed to a multi-faceted approach, primarily involving metal chelation, enzyme inhibition, and alteration of membrane permeability.

Metal Chelation: A principal mechanism underlying the antimicrobial activity of 8-hydroxyquinoline (8HQ) derivatives is their ability to chelate essential metal ions. These compounds can form stable complexes with transition metal ions that are vital for microbial survival and enzymatic functions. The formation of these metal complexes can lead to an increase in the biological activity of the derivative. For instance, the antifungal activity of a derivative synthesized from 5-amino-8-hydroxyquinoline was significantly enhanced upon chelation with metal ions like Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). This suggests that the metal complexes, rather than the ligand alone, are the primary active agents, potentially due to mechanisms like enhanced lipophilicity, which facilitates passage through the cell membrane.

Enzyme Inhibition: Derivatives of quinoline have been shown to target and inhibit crucial bacterial enzymes, thereby disrupting essential cellular processes. Molecular docking studies suggest that these compounds could act as enzyme inhibitors, potentially targeting bacterial DNA gyrase and topoisomerase-IV. By binding to these enzymes, they can interfere with DNA replication and repair, ultimately leading to bacterial cell death. Some 8-hydroxyquinoline derivatives have also been identified as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA), a key enzyme in mycobacterial cell wall synthesis.

Membrane Permeability: Certain quinoline derivatives, particularly 5-amino-4-quinolones, have been identified as potent agents that can disrupt bacterial membranes. This mechanism involves the selective permeabilization of the cytoplasmic membrane of bacteria, leading to a loss of cellular integrity and subsequent cell death. This membrane-disrupting action contributes to their efficacy against antibiotic-resistant Gram-positive bacteria. The lipophilicity of these compounds is a critical factor, as it influences their ability to penetrate and disrupt the bacterial membrane.

Anticancer Research and Mechanistic Insights

Derivatives of this compound are a subject of significant interest in anticancer research due to their cytotoxic effects against various cancer cell lines, which are often mediated by their interaction with metal ions and their ability to modulate key cellular processes like angiogenesis and proteasome activity.

Cytotoxicity Profiles Against Various Cancer Cell Lines

Various derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The potency of these compounds is often influenced by the nature and position of substituents on the quinoline ring. For example, in a comparative study, 8-hydroxy-5-nitroquinoline (NQ) was found to be the most toxic among several analogues against Raji cells (a human B cell lymphoma line), with an IC50 value of 438 nM. The presence of different functional groups can significantly alter the cytotoxic efficacy of the quinoline scaffold.

Below is a table summarizing the cytotoxic activities of selected 8-hydroxyquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
8-hydroxy-5-nitroquinoline (NQ)Raji (Human B cell lymphoma)438 nM nih.gov
5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (Human B cell lymphoma)~2.5 µM nih.gov
5-amino-8-hydroxyquinoline (A8HQ)Raji (Human B cell lymphoma)~4.5 µM nih.gov
8-Amino-7-quinolinecarbaldehydeCaco-2 (Human colorectal carcinoma)1.140 µM
Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenolA549 (Lung cancer)3.93 µM
Zn(II) complex with 5,7-dibromo-8-hydroxylquinolineBEL-7404 (Hepatocellular carcinoma)1.4 nM - 32.13 µM range

Modulation of Angiogenesis and Proteasome Activity

Beyond direct cytotoxicity, derivatives of this compound can exert their anticancer effects by modulating critical cellular pathways, including angiogenesis and proteasome function.

Proteasome Activity: The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is vital for cell cycle regulation and survival. Cancer cells are often more sensitive to proteasome inhibition than normal cells, making it an attractive target for anticancer therapies. Research has indicated that 5-amino-8-hydroxyquinoline can inhibit the chymotrypsin-like activity of the proteasome, leading to the induction of apoptosis in human cancer cells. This compound has been reported as a non-competitive inhibitor of the human proteasome and has shown effectiveness against cell lines resistant to the standard proteasome inhibitor, bortezomib.

Antioxidant Properties and Redox Modulation

Derivatives of 8-hydroxyquinoline, including those with an amino group at the 5-position, exhibit significant antioxidant properties. This activity is largely attributed to their ability to scavenge free radicals and chelate transition metal ions that can catalyze oxidative reactions.

The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). In such assays, 5-amino-8-hydroxyquinoline has been identified as a particularly potent antioxidant, with an IC50 value of 8.70 μM, which is more potent than the standard antioxidant α-tocopherol (IC50 of 13.47 μM). The antioxidant activity of 8-hydroxyquinoline itself is thought to stem from its notable reducing properties, which may not be solely dependent on iron chelation.

The redox properties of these compounds are complex. While they can act as antioxidants by scavenging reactive oxygen species (ROS), their metal complexes can also promote the generation of ROS, leading to pro-oxidant effects that contribute to their antimicrobial and anticancer activities. nih.gov This dual role in redox modulation highlights the versatile nature of these compounds in biological systems.

Antidiabetic Potential and Metabolic Regulation

Quinoline derivatives are emerging as promising candidates for the management of diabetes and related metabolic disorders. Their potential in this area is linked to their ability to inhibit key metabolic enzymes and influence processes like fat absorption.

Recent studies have highlighted the efficacy of quinoline derivatives in inhibiting enzymes such as α-amylase and α-glucosidase. These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia, a key factor in type 2 diabetes.

Specifically, this compound dihydrochloride (B599025) has been shown to inhibit the absorption of dietary fats. biosynth.com In animal studies, this compound was found to reduce weight gain in mice on high-fat diets by up to 30%. biosynth.com The proposed mechanism for this effect is the reaction of the amino group with fatty acids, which prevents their absorption into the bloodstream. biosynth.com This suggests a direct role in metabolic regulation and a potential application as a weight-loss agent, which is often a crucial component in the management of type 2 diabetes.

Analytical and Sensing Applications of 5 Aminomethyl Quinolin 8 Ol Based Systems

Fluorescent Probes for Metal Ion Detection and Imaging

Derivatives of 5-(aminomethyl)quinolin-8-ol are instrumental in the creation of fluorescent probes for the selective and sensitive detection of various metal ions. The inherent fluorescence of the quinoline (B57606) ring, coupled with its strong metal-binding affinity, provides a robust foundation for sensor design. nih.gov

The efficacy of fluorescent sensors based on this compound hinges on several key design principles that modulate the fluorescence output upon metal ion binding. These mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET): In the absence of a target metal ion, the fluorescence of the quinoline fluorophore can be quenched by the lone pair of electrons on the nitrogen atom of the aminomethyl group. Upon coordination with a metal ion, the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): Modification of the aminomethyl group with other fluorophores or moieties can create a donor-acceptor system. Metal ion binding can alter the electronic properties of the molecule, leading to a shift in the ICT process and a corresponding change in the fluorescence emission wavelength or intensity.

Excited-State Intramolecular Proton Transfer (ESIPT): The 8-hydroxyquinoline (B1678124) moiety itself can exhibit ESIPT, which can be perturbed by metal chelation. f1000research.com Coordination with a metal ion prevents the proton transfer from the hydroxyl group to the quinoline nitrogen, resulting in a significant fluorescence enhancement. scispace.com

The strategic combination of these principles allows for the rational design of sensors with high selectivity and sensitivity for specific metal ions. nih.gov

The 8-hydroxyquinoline scaffold is a potent chelator for a variety of metal ions. rroij.comnih.gov Systems based on this compound have been successfully developed for the detection of several biologically and environmentally significant metal ions.

Zinc (II): As the second most abundant transition metal in the human body, the detection of Zn(II) is of great importance. Numerous fluorescent probes based on 8-hydroxyquinoline derivatives have been developed for this purpose. f1000research.comacs.orgresearchgate.net These sensors often exhibit a "turn-on" fluorescence response with high selectivity over other biologically relevant cations. researchgate.net

Aluminum (III): While essential for some biological processes, excessive Al(III) can be toxic. Fluorescent sensors derived from 8-hydroxyquinoline have demonstrated high sensitivity for the detection of Al(III) in various samples. scispace.comrroij.com

Indium (III): Indium is a valuable metal with increasing applications in technology. 8-hydroxyquinoline-based extractants have been shown to be effective in the recovery of indium, highlighting the strong interaction between this metal and the quinoline core. researchgate.net

The table below summarizes the performance of some 8-hydroxyquinoline-based fluorescent probes for the detection of these metal ions.

Target IonSensor PrincipleDetection LimitReference
Zn(II) Inhibited Tautomerization1.76 x 10⁻⁷ M researchgate.net
Al(III) Chelation Enhanced Fluorescence<10⁻⁷ M scispace.com
Fe(III) Fluorescence Quenching1.3 x 10⁻⁶ M nih.gov

The favorable photophysical properties and low cytotoxicity of many this compound-based probes make them suitable for biological applications. nih.gov Their ability to permeate cell membranes allows for the imaging and tracking of metal ions within living cells, providing valuable insights into their biological roles and homeostasis. scispace.comnih.govnih.gov

In the context of environmental science, these fluorescent sensors offer a rapid and sensitive method for monitoring the levels of toxic heavy metal ions in water and soil samples, addressing the growing concerns of environmental pollution. scispace.comrroij.com

Electrochemiluminescence (ECL) Applications

While direct ECL applications of this compound are not extensively documented, the parent compound, 8-hydroxyquinoline, and its derivatives have shown significant promise in this field. The ECL of metal complexes of 8-hydroxyquinoline, such as those with aluminum (Alq3) and lithium, has been investigated. researchgate.netarizona.edu

These studies demonstrate that the 8-hydroxyquinoline scaffold can participate in electrochemical reactions to generate excited states that emit light. For instance, the ECL of tris(8-hydroxyquinoline-5-sulfonic acid)aluminum(III) is generated upon oxidation in the presence of a co-reactant, with an emission maximum at 499 nm. acs.org This suggests that appropriately functionalized derivatives of this compound could be designed to act as efficient ECL labels or sensors.

Spectrophotometric and Spectrofluorimetric Analysis

The chelation of metal ions by this compound derivatives often leads to significant changes in their UV-Vis absorption and fluorescence spectra, forming the basis for spectrophotometric and spectrofluorimetric analysis. google.com

Upon metal binding, shifts in the absorption maxima (either bathochromic or hypsochromic) can be observed, allowing for the colorimetric detection of the target analyte. google.com Similarly, changes in fluorescence intensity (enhancement or quenching) or emission wavelength provide a highly sensitive means of quantification. google.com These methods are characterized by their simplicity, speed, and cost-effectiveness, making them valuable tools in analytical chemistry.

Applications in Metal Extraction and Separation Science

The strong chelating ability of the 8-hydroxyquinoline core has been exploited in the field of metal extraction and separation. rroij.com Substituted 8-hydroxyquinolines, including those with functional groups at the 5-position, have been developed as effective extractants in liquid-liquid extraction processes for the recovery and separation of various metal ions. rsc.org

These compounds can selectively form neutral metal complexes that are soluble in organic solvents, allowing for their separation from an aqueous phase containing other ions. rsc.org This methodology is particularly useful for the recovery of valuable metals and in the purification of metal-containing solutions. researchgate.net The aminomethyl group in this compound offers a convenient handle for immobilization onto solid supports, creating materials for solid-phase extraction and chromatographic separation of metal ions.

Computational and Theoretical Investigations of 5 Aminomethyl Quinolin 8 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity.

Electronic Structure and Reactivity Predictions

Detailed DFT studies specifically on 5-(Aminomethyl)quinolin-8-ol are not extensively available in the current body of scientific literature. However, computational analysis has been performed on its immediate precursor, 5-azidomethyl-8-hydroxyquinoline, offering valuable insights.

In a study of 5-azidomethyl-8-hydroxyquinoline, researchers calculated the optimized molecular geometry using DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311G(d,p) basis set. researchgate.netscispace.com The results showed good agreement with experimental values obtained from X-ray diffraction, confirming the accuracy of the computational model. researchgate.netscispace.com

A key aspect of this research was the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. The analysis revealed that a charge transfer occurs within the 5-azidomethyl-8-hydroxyquinoline molecule, a property that is likely retained in its amine derivative, this compound. researchgate.net Such charge transfer characteristics are fundamental to understanding the molecule's potential interactions and reactivity.

Table 1: DFT Computational Method for a Related Precursor

Compound Method Basis Set Key Finding

Binding Affinities and Interactions with Metal Ions

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent, capable of forming stable complexes with various metal ions. While it is expected that this compound would exhibit strong metal-binding properties, specific DFT studies predicting the binding affinities and interaction energies for this particular compound were not identified in the literature search. Theoretical investigations on other 8-hydroxyquinoline derivatives consistently show that the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group are the primary sites for metal coordination.

Molecular Dynamics Simulations and Adsorption Behavior

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into dynamic processes like adsorption and conformational changes. A thorough search of scientific databases did not yield any studies that have employed MD simulations to investigate the adsorption behavior of this compound.

Monte Carlo Simulations in Adsorption Processes

Monte Carlo simulations are another computational method used to model complex systems, including the adsorption of molecules onto surfaces. To date, there is no available research in the public domain that specifically applies Monte Carlo simulations to study the adsorption processes of this compound.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. researchgate.net Despite the importance of these predictions, no specific studies reporting the ADMET properties of this compound were found. General in silico tools and platforms are available for such predictions, but dedicated research applying them to this compound has not been published. researchgate.netijprajournal.com

Structure Activity Relationship Sar Studies of 5 Aminomethyl Quinolin 8 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 5-(aminomethyl)quinolin-8-ol derivatives is highly dependent on the type and placement of substituents on the quinoline (B57606) core. Research has shown that even minor structural modifications can lead to significant changes in efficacy against various pathogens and cancer cell lines.

For instance, the introduction of different substituent groups at the C5 and C7 positions of the 8-hydroxyquinoline (B1678124) scaffold plays a critical role in determining the compound's biological profile. Studies on quinolone antibacterials have revealed that the choice of substituents at C5, C7, and C8, along with the N1-substituent, greatly influences the structure-activity relationships. nih.gov The spectrum and potency of these compounds can be significantly enhanced by the careful selection of these groups. nih.gov For example, the presence of a C5-amino group has been shown to have a variable effect on antibacterial activity, which is heavily influenced by the nature of the substituent at the N1 position. nih.gov

Furthermore, the antimicrobial activity of 8-hydroxyquinoline derivatives is affected by the nature of substituents. For example, a series of 5-substituted aminomethyl-8-hydroxyquinoline-7-sulfonic acids were synthesized and evaluated for their biological activity. researchgate.net The results indicated that the antimicrobial activity of these derivatives was significantly higher compared to the parent 8-hydroxyquinoline and sulfonamide compounds. researchgate.net This highlights the synergistic effect of combining the 8-hydroxyquinoline core with specific substituents to enhance its inherent biological properties.

In the context of antimalarial activity, a series of 6-alkylamino-5,8-quinolinequinones and a 7-n-tetradecylaminomethyl-6-hydroxy-5,8-quinolinequinone were synthesized. researchgate.net Several of these compounds demonstrated definite antimalarial activity against Plasmodium berghei in mice, with some meeting the criteria to be classified as "active." researchgate.net This suggests that the nature and position of the alkylamino group are crucial for the antimalarial efficacy of these quinoline derivatives.

The table below summarizes the impact of different substituents on the biological activity of 8-hydroxyquinoline derivatives based on various studies.

Derivative Class Substituent Position(s) Substituent Type Observed Biological Activity
Quinolone AntibacterialsC5, C7, C8, N1Amino, Halogen, Piperazinyl, 3-AminopyrrolidinylEnhanced antibacterial spectrum and potency nih.gov
8-Hydroxyquinoline-7-sulfonic AcidsC5, C7Substituted Aminomethyl, Sulfonic AcidSignificantly higher antimicrobial activity researchgate.net
6-Alkylamino-5,8-quinolinequinonesC6, C7Alkylamino, HydroxyAntimalarial activity against P. berghei researchgate.net
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolonesC6ChloroMost active anticancer activity against MCF-7, HCT 116, HepG-2, and A549 cell lines nih.gov

Influence of Amino Moiety Modifications on Chelating Properties and Luminescence

The amino moiety at the 5-position of the quinolin-8-ol scaffold is a key functional group that significantly influences the molecule's chelating ability and luminescent properties. Modifications to this amino group can fine-tune these characteristics for applications in areas such as neurodegenerative disease treatment and organic light-emitting diodes (OLEDs).

8-Hydroxyquinoline and its derivatives are well-known chelating agents, capable of forming stable complexes with various metal ions. mdpi.comresearchgate.netnih.gov This chelating ability is fundamental to many of their biological activities. nih.gov Modifications to the aminomethyl side chain can alter the steric and electronic properties of the ligand, thereby affecting the stability and selectivity of the resulting metal complexes. For instance, the synthesis of derivatives like 5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol (HLA-20) and 5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-ol (M30) has been explored for their potential in treating neurodegenerative diseases, where metal chelation plays a crucial role. researchgate.netnih.gov

In the realm of materials science, modifications to the amino group have been shown to impact the luminescent properties of the resulting metal complexes. Several 5-aminomethyl-substituted 8-hydroxyquinolines have been synthesized, and their coordination complexes with aluminum(III) have been prepared. researchgate.net These complexes are noted to be soluble and stable in common organic solvents and exhibit green luminescence with high quantum yields. researchgate.net The introduction of different substituents on the amino nitrogen can lead to a red shift in the emission wavelength. For example, Al(III) complexes of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines show green luminescence with a maximum emission wavelength (λmax) between 538-540 nm, which is a red shift compared to the parent AlQ3 complex. researchgate.net

The following table details the luminescent properties of some Al(III) complexes of 5-substituted 8-hydroxyquinoline derivatives.

Ligand Substituent at C5 Complex Emission Color λmax (nm)
8-Hydroxyquinoline-HAlQ3Green~520
5-Alkoxymethyl-8-hydroxyquinoline-CH2ORAl(III) ComplexGreen538-540 researchgate.net
5-Aminomethyl-8-hydroxyquinoline-CH2NR2Al(III) ComplexGreen538-540 researchgate.net
Quinoline with carbazole (B46965) fragmentElectron-donating heterocyclic fragmentAl(III) ComplexYellow554-558 researchgate.net

Correlation between Molecular Structure and Corrosion Inhibition Efficiency

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnajah.eduresearchgate.netabechem.com The effectiveness of these compounds is intrinsically linked to their molecular structure, which dictates their ability to adsorb onto the metal surface and form a protective barrier.

The presence of heteroatoms such as nitrogen and oxygen, along with the π-electrons of the quinoline ring system, facilitates strong adsorption onto the metal surface. najah.edumdpi.com The aminomethyl group at the 5-position further enhances this interaction. Studies have shown that modifications to the substituents on the quinoline ring and the amino side chain can significantly alter the corrosion inhibition efficiency.

For example, a study comparing three 8-hydroxyquinoline derivatives—ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1), 5-((benzylamino)methyl)quinolin-8-ol (8QN2), and 5-(azidomethyl)quinolin-8-ol (B3033225) (8QN3)—found that 8QN3 exhibited the highest inhibition efficiency of 90% at a concentration of 5x10⁻³ M for mild steel in 1 M HCl. najah.eduresearchgate.net This suggests that the nature of the group attached to the aminomethyl linker plays a crucial role.

In another study, three 5-alkoxymethyl-8-hydroxyquinoline derivatives were evaluated as corrosion inhibitors for carbon steel. nih.gov The compounds, 5-propoxymethyl-8-hydroxyquinoline (PMHQ), 5-methoxymethyl-8-hydroxyquinoline (MMHQ), and 5-hydroxymethyl-8-hydroxyquinoline (HMHQ), showed maximum protection efficiencies of 94%, 89%, and 81%, respectively, at a concentration of 10⁻³ M. nih.gov The increasing length of the alkyl chain in the ether substituent correlated with a higher inhibition efficiency, likely due to increased surface coverage.

Theoretical studies using Density Functional Theory (DFT) have further elucidated the relationship between molecular structure and inhibition efficiency. nih.govsci-hub.se These calculations help in understanding the electron-donating and -accepting abilities of the inhibitor molecules, which are crucial for their interaction with the metal surface. For instance, the inhibition effectiveness of these compounds is often correlated with their electron-donating ability. nih.gov

The table below presents the corrosion inhibition efficiencies of various this compound derivatives on steel in acidic media.

Inhibitor Concentration (M) Inhibition Efficiency (%) Corrosive Medium
5-(azidomethyl)quinolin-8-ol (8QN3)5x10⁻³901 M HCl najah.eduresearchgate.net
5-propoxymethyl-8-hydroxyquinoline (PMHQ)10⁻³941 M HCl nih.gov
5-methoxymethyl-8-hydroxyquinoline (MMHQ)10⁻³891 M HCl nih.gov
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)10⁻³811 M HCl nih.gov
5-((3-propyl-1H-pyrrol-1-yl)methyl)quinolin-8-ol (PPMQ)10⁻²95.581 M HCl abechem.com
5-((aminooxy)methyl)quinolin-8-ol (AMQN)10⁻³<971 M HCl researchgate.net
5-(hydrazinylmethyl)quinolin-8-ol (HMQN)10⁻³971 M HCl researchgate.net

Future Research Directions and Translational Perspectives

Development of Highly Selective and Bioavailable Derivatives

A primary objective for future research is the rational design and synthesis of 5-(aminomethyl)quinolin-8-ol derivatives with enhanced selectivity for specific biological targets and improved bioavailability. The current generation of 8-hydroxyquinoline-based compounds, while promising, can sometimes suffer from off-target effects or suboptimal pharmacokinetic profiles. Addressing these limitations through targeted chemical modifications is a critical step toward clinical translation.

Strategies to enhance selectivity may involve the introduction of larger or more sterically hindered substituents to the aminomethyl nitrogen. This approach can create more specific interactions with the binding pockets of target proteins, minimizing engagement with unintended biomolecules. Furthermore, the synthesis of hybrid molecules, where this compound is conjugated with other pharmacophores, could lead to derivatives with dual-action mechanisms or improved targeting to specific tissues or cell types.

Improving bioavailability is another key challenge. The inherent lipophilicity of the quinoline (B57606) ring can be modulated by introducing polar functional groups to the aminomethyl side chain. For instance, the incorporation of hydroxyl or carboxyl groups could enhance aqueous solubility and improve absorption and distribution within the body. Prodrug strategies, where the core molecule is temporarily modified to enhance its delivery to the site of action, also represent a promising avenue of investigation.

A summary of potential modification strategies and their expected outcomes is presented in the table below.

Modification StrategyRationaleExpected Outcome
Introduction of bulky substituents on the aminomethyl nitrogenTo create more specific interactions with target binding sites.Increased target selectivity and reduced off-target effects.
Conjugation with other pharmacophoresTo develop dual-action agents or improve tissue-specific targeting.Enhanced therapeutic efficacy and novel mechanisms of action.
Incorporation of polar functional groups (e.g., -OH, -COOH)To increase aqueous solubility and modulate lipophilicity.Improved bioavailability and pharmacokinetic properties.
Development of prodrugsTo enhance delivery to the site of action and improve stability.Increased drug concentration at the target site and reduced systemic exposure.

Exploration of Novel Therapeutic Targets and Applications

While much of the current research on 8-hydroxyquinoline (B1678124) derivatives has focused on their potential as anticancer and neuroprotective agents, the unique properties of this compound suggest that its therapeutic utility may extend to a broader range of diseases. nih.govresearchgate.net Future investigations should aim to identify and validate novel therapeutic targets for this class of compounds.

One area of significant potential is in the treatment of infectious diseases. The metal-chelating ability of the 8-hydroxyquinoline core can disrupt essential metal-dependent processes in bacteria, fungi, and viruses, making it a promising scaffold for the development of new antimicrobial agents. nih.gov Research into derivatives of this compound could lead to compounds with potent and broad-spectrum antimicrobial activity, potentially addressing the growing challenge of antibiotic resistance.

The anti-inflammatory properties of 8-hydroxyquinoline derivatives also warrant further exploration. By modulating the activity of key inflammatory mediators, this compound and its analogs could offer new therapeutic options for a variety of inflammatory conditions, including autoimmune disorders and chronic inflammatory diseases.

Furthermore, the role of metal dyshomeostasis in metabolic disorders such as diabetes is increasingly recognized. tandfonline.com Derivatives of this compound, like M30 and HLA-20, have already shown potential in this area by influencing glucose metabolism. tandfonline.com Future studies could focus on elucidating the precise mechanisms of action and identifying new derivatives with enhanced antidiabetic properties.

Therapeutic AreaPotential Mechanism of ActionExamples of Potential Applications
Infectious DiseasesDisruption of microbial metal homeostasis, inhibition of essential enzymes.Treatment of bacterial, fungal, and viral infections.
Inflammatory DisordersModulation of inflammatory signaling pathways, antioxidant effects.Rheumatoid arthritis, inflammatory bowel disease, psoriasis.
Metabolic DiseasesRegulation of metal-dependent enzymes involved in metabolism.Type 2 diabetes, metabolic syndrome.
Neurodegenerative DiseasesMetal chelation, antioxidant activity, modulation of protein aggregation. nih.govAlzheimer's disease, Parkinson's disease. nih.govresearchgate.net
CancerInduction of apoptosis, inhibition of angiogenesis, targeting of specific signaling pathways. nih.govtandfonline.comVarious types of solid tumors and hematological malignancies. tandfonline.com

Advanced Material Science Applications of this compound Complexes

The ability of this compound to form stable complexes with a variety of metal ions opens up a wide range of possibilities for its application in material science. researchgate.netresearchgate.net The resulting metal complexes often exhibit unique photophysical and electronic properties that can be harnessed for the development of advanced materials.

One of the most promising areas is in the field of organic light-emitting diodes (OLEDs). Aluminum(III) complexes of 5-substituted 8-hydroxyquinolines have been shown to be highly luminescent, making them suitable for use as emissive materials in OLED displays. researchgate.net The aminomethyl group in this compound provides a convenient handle for tuning the electronic properties of the ligand and, consequently, the emission color and efficiency of the resulting metal complexes. Future research could focus on synthesizing a broader range of metal complexes with different metal centers (e.g., zinc, iridium) to access a wider spectrum of emission colors and improve device performance. researchgate.net

The metal-chelating properties of this compound also make it a candidate for the development of chemical sensors. By immobilizing the compound or its metal complexes onto a solid support, it may be possible to create sensors that can selectively detect specific metal ions in environmental or biological samples. The binding of a target metal ion would induce a change in the optical or electronic properties of the material, providing a measurable signal.

Furthermore, the ability to form polymeric structures through the aminomethyl group could lead to the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, catalysis, and separation science.

Application AreaKey PropertyPotential Function
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge transport.Emissive layer materials, electron transport materials.
Chemical SensorsSelective metal chelation, changes in optical/electronic properties upon binding.Detection of heavy metal ions, environmental monitoring.
Coordination Polymers/MOFsFormation of extended network structures with metal ions.Gas storage, catalysis, chemical separations.
Luminescent ProbesFluorescence emission upon binding to specific targets.Bioimaging, cellular sensing.

Integration of Computational and Experimental Approaches for Rational Design

The continued development of this compound derivatives and their applications will greatly benefit from a synergistic approach that integrates computational modeling with experimental synthesis and testing. nih.govpatsnap.com Rational drug design and materials discovery can be significantly accelerated by the use of computational tools to predict the properties and activities of novel compounds before they are synthesized in the laboratory. nih.govopenmedicinalchemistryjournal.com

Molecular docking and virtual screening can be employed to identify potential biological targets for this compound and its analogs and to predict their binding affinities and modes of interaction. nih.gov This information can guide the design of new derivatives with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the chemical structures of a series of compounds and their biological activities, enabling the prediction of the activity of new, unsynthesized molecules. nih.govpatsnap.com

In the realm of material science, computational methods such as Density Functional Theory (DFT) can be used to predict the electronic and photophysical properties of this compound metal complexes. This allows for the in silico design of materials with desired characteristics, such as specific emission wavelengths or charge transport properties, before undertaking their synthesis.

The integration of these computational approaches with experimental validation is crucial. openmedicinalchemistryjournal.com Promising candidates identified through computational screening can then be synthesized and their properties and activities evaluated in the laboratory. This iterative cycle of design, prediction, synthesis, and testing will be instrumental in unlocking the full potential of this compound and its derivatives.

Computational MethodApplication in this compound Research
Molecular DockingPredicting binding modes and affinities to biological targets. nih.gov
Virtual ScreeningIdentifying novel biological targets and hit compounds from large databases. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of new derivatives based on their chemical structure. nih.gov
Density Functional Theory (DFT)Predicting the electronic and photophysical properties of metal complexes for materials applications.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the compound and its complexes with biological targets. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 5-(Aminomethyl)quinolin-8-ol, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step reactions starting with 8-hydroxyquinoline derivatives. For example, formaldehyde and amines are used to introduce the aminomethyl group via Mannich-type reactions . Key steps include:

  • Reagent selection: Paraformaldehyde and amines (e.g., piperidine, morpholine) under reflux in polar solvents like ethanol.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization to achieve >95% purity .
  • Validation: ¹H NMR (e.g., δ 5.31 ppm for methylene protons) and HRMS (e.g., [M+H]⁺ at m/z 175.0974) confirm structure and purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.8 ppm) and carbon backbone .
  • UV-Vis: Identifies π→π* transitions (e.g., λₘₐₓ ~400–420 nm for azo derivatives) .
  • X-ray crystallography: Resolves 3D structures (e.g., bond angles and dihedral angles for stability analysis) .
  • FT-IR: Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Answer:

  • Molecular docking: Predict binding affinity to targets like KDM3B (IC₅₀ <10 µM) or HIV-1 integrase . Tools like AutoDock Vina assess interactions (e.g., hydrogen bonds with catalytic residues).
  • DFT calculations: Optimize geometry and electron distribution (e.g., HOMO-LUMO gaps for redox activity) .
  • Validation: Compare computational results with X-ray crystallography (e.g., RMSD <1.5 Å) and bioassays .

Advanced: How do substituent modifications influence the biological activity of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR):
    • C5 position: Bulky groups (e.g., tetrazoles) enhance enzyme inhibition (e.g., KDM3B IC₅₀ = 2.1 µM) .
    • Aminomethyl chain: Alkyl/aryl substitutions improve membrane permeability (e.g., logP <3 for CNS penetration) .
  • Testing: Use in vitro assays (e.g., viral replication inhibition in MT-4 cells) and correlate with logD/ClogP values .

Advanced: How can contradictory data in corrosion inhibition studies be resolved?

Answer:

  • Systematic review: Follow PRISMA guidelines to screen literature (e.g., 2 independent reviewers for data extraction) .
  • Experimental validation: Compare electrochemical impedance spectroscopy (EIS) and weight loss methods under standardized conditions (e.g., 1 M HCl, 25°C) .
  • Computational cross-check: Use DFT to model adsorption energies (e.g., ΔGₐdₛ <−30 kJ/mol for effective inhibitors) .

Advanced: What methodologies elucidate the corrosion inhibition mechanism of this compound derivatives?

Answer:

  • Electrochemical techniques: Potentiodynamic polarization (Tafel slopes) and EIS (charge-transfer resistance) quantify efficiency (>90% at 10⁻³ M) .
  • Surface analysis: SEM/EDX confirms inhibitor adsorption on carbon steel .
  • Theoretical modeling: Monte Carlo simulations predict adsorption sites on Fe(110) surfaces .

Advanced: How does crystallography aid in understanding the interaction of this compound with biological targets?

Answer:

  • Co-crystallization: Soak ligands into protein crystals (e.g., KDM3B at 2.1 Å resolution) to identify binding modes .
  • Structural analysis: Measure bond distances (e.g., 2.8 Å between ligand O and Zn²⁺ in metalloenzymes) .
  • Fragment-based design: Use crystal structures to optimize substituents (e.g., tetrazole for π-stacking with His residues) .

Advanced: What strategies improve the solubility and bioavailability of this compound derivatives?

Answer:

  • Salt formation: Hydrochloride salts (e.g., this compound·HCl) enhance aqueous solubility (>50 mg/mL) .
  • Prodrug design: Acetylate hydroxyl groups for passive diffusion, with enzymatic cleavage in vivo .
  • Nanoformulation: Encapsulate in liposomes (PDI <0.2) for sustained release .

Advanced: How can Hirshfeld surface analysis refine the supramolecular properties of this compound complexes?

Answer:

  • Crystal structure input: Generate surfaces using CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
  • Fingerprint plots: Compare dᵢ + dₑ distances (e.g., 1.7–2.8 Å for O–H⋯N contacts) .
  • Thermal analysis: Correlate packing motifs with DSC/TGA stability data .

Advanced: What are the best practices for synthesizing azo derivatives of this compound?

Answer:

  • Diazotization: React with NaNO₂/HCl (0–5°C) to form diazonium salts .
  • Coupling: Use pH 9–10 buffers for nucleophilic attack on quinolin-8-ol (yield >60%) .
  • Characterization: 2D NMR (e.g., NOESY for regiochemistry) and HRMS ([M+H]⁺ at m/z 321.08) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-(Aminomethyl)quinolin-8-ol
Reactant of Route 2
5-(Aminomethyl)quinolin-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.